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molecular formula C12H17NO4S B8579933 1-[(4-Methoxyphenyl)sulfonyl]-2-pyrrolidinemethanol CAS No. 202751-30-2

1-[(4-Methoxyphenyl)sulfonyl]-2-pyrrolidinemethanol

Cat. No. B8579933
M. Wt: 271.33 g/mol
InChI Key: QENDKLNKUVHFSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06747027B1

Procedure details

Part B: To a solution of 4.00 g (14 mmol) of 1-[(4-methoxyphenyl)sulfonyl]-2-carboxypyrrolidine from part A in 50 mL of anhydrous tetrahydrofuran at 0 C under a nitrogen atmosphere, was slowly added over 15 minutes, 20 mL (20 mmol) of a 1M solution of lithium aluminum hydride in diethyl ether. After stirring at room temperature for 2 hours, the solution was cooled in an ice bath, and quenched by the slow sequential addition of 0.8 mL of water, 0.8 mL of 10% sodium hydroxide and 2.4 mL of water. The resulting suspension was filtered through celite and the celite washed with ethyl acetate. The combined organic filtrates were stripped, the residue disolved in ethyl acetate, which was washed with 5% KHSO4, saturated sodium bicarbonate, brine, dried with sodium sulfate, filtered and stripped to afford 3.66 g of crude material. This was chromatographed on 200 g of silica gel using 40%-75% ethyl acetate/hexane to yield pure 1-[(4-methoxyphenyl)sulfonyl]-2-(hydroxymethyl)pyrrolidine, m/e=278 (M+Li).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([S:9]([N:12]2[CH2:16][CH2:15][CH2:14][CH:13]2[C:17](O)=[O:18])(=[O:11])=[O:10])=[CH:5][CH:4]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1.C(OCC)C>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([S:9]([N:12]2[CH2:16][CH2:15][CH2:14][CH:13]2[CH2:17][OH:18])(=[O:10])=[O:11])=[CH:5][CH:4]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
COC1=CC=C(C=C1)S(=O)(=O)N1C(CCC1)C(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
quenched by the slow sequential addition of 0.8 mL of water, 0.8 mL of 10% sodium hydroxide and 2.4 mL of water
FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered through celite
WASH
Type
WASH
Details
the celite washed with ethyl acetate
WASH
Type
WASH
Details
the residue disolved in ethyl acetate, which was washed with 5% KHSO4, saturated sodium bicarbonate, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to afford 3.66 g of crude material
CUSTOM
Type
CUSTOM
Details
This was chromatographed on 200 g of silica gel using 40%-75% ethyl acetate/hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)S(=O)(=O)N1C(CCC1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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